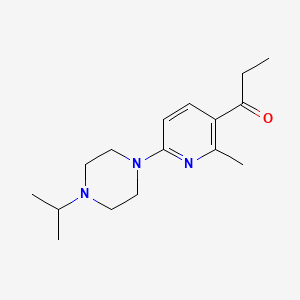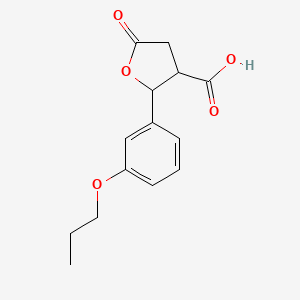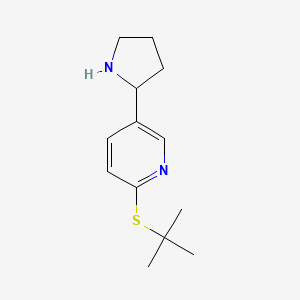
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the pyrrolidin-2-yl group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with tert-butylthiol in the presence of a base to form the tert-butylthio-substituted pyridine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product .
Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development: Its unique structure makes it a potential candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the pyrrolidin-2-yl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(tert-Butylthio)-5-(pyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C13H20N2S |
|---|---|
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-12-7-6-10(9-15-12)11-5-4-8-14-11/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Clave InChI |
WOSVIOKVCXISDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=NC=C(C=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
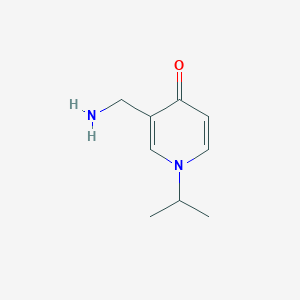

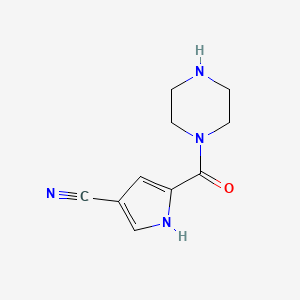
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)



![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
